3-Furancarboxylic acid, 5-sulfo-, 3-ethyl ester
Overview
Description
3-Furancarboxylic acid, 5-sulfo-, 3-ethyl ester is an organic compound with the molecular formula C7H8O6S It is a derivative of furan, a heterocyclic organic compound, and contains both carboxylic acid and sulfonic acid functional groups
Biochemical Analysis
Biochemical Properties
3-Ethyl 5-sulfo-3-furancarboxylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with sulfotransferases, a class of enzymes that catalyze the transfer of sulfo groups to various substrates. The interaction between 3-Ethyl 5-sulfo-3-furancarboxylate and sulfotransferases involves the transfer of a sulfo group from the compound to a target molecule, which can alter the biochemical properties and functions of the target molecule .
Cellular Effects
The effects of 3-Ethyl 5-sulfo-3-furancarboxylate on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonation of proteins and other biomolecules by 3-Ethyl 5-sulfo-3-furancarboxylate can modulate their activity and stability, leading to changes in cell function. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Ethyl 5-sulfo-3-furancarboxylate exerts its effects through specific binding interactions with biomolecules. The compound can act as a sulfonation agent, transferring sulfo groups to target molecules such as proteins and lipids. This process can result in the inhibition or activation of enzymes, depending on the nature of the target molecule. Furthermore, the sulfonation of transcription factors by 3-Ethyl 5-sulfo-3-furancarboxylate can lead to changes in gene expression, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl 5-sulfo-3-furancarboxylate can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, although its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 3-Ethyl 5-sulfo-3-furancarboxylate in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Ethyl 5-sulfo-3-furancarboxylate is involved in various metabolic pathways, particularly those related to sulfonation. The compound interacts with enzymes such as sulfotransferases, which facilitate the transfer of sulfo groups to target molecules. This interaction can affect metabolic flux and the levels of metabolites within cells, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Ethyl 5-sulfo-3-furancarboxylate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of the compound can affect its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 3-Ethyl 5-sulfo-3-furancarboxylate is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 5-sulfo-, 3-ethyl ester typically involves the esterification of 3-Furancarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The sulfonation of the furan ring can be achieved using fuming sulfuric acid or chlorosulfonic acid under controlled temperature conditions to avoid over-sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, 5-sulfo-, 3-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-Furancarboxylic acid, 5-sulfo-, 3-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Furancarboxylic acid, 5-sulfo-, 3-ethyl ester involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Furancarboxylic acid, 5-ethyl-2,4-dimethyl-, methyl ester
- 2,5-Furandicarboxylic acid
Comparison
Compared to similar compounds, 3-Furancarboxylic acid, 5-sulfo-, 3-ethyl ester is unique due to the presence of both sulfonic acid and ester functional groups
Properties
IUPAC Name |
4-ethoxycarbonylfuran-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6S/c1-2-12-7(8)5-3-6(13-4-5)14(9,10)11/h3-4H,2H2,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOIRYQDBRJGBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297108 | |
Record name | 3-Ethyl 5-sulfo-3-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256373-92-9 | |
Record name | 3-Ethyl 5-sulfo-3-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256373-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl 5-sulfo-3-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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